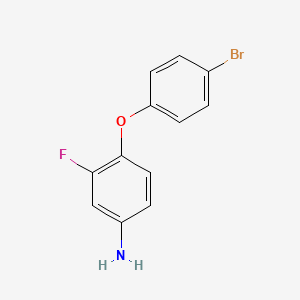

4-(4-Bromophenoxy)-3-fluoroaniline

CAS No.: 1038720-42-1

Cat. No.: VC8040976

Molecular Formula: C12H9BrFNO

Molecular Weight: 282.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1038720-42-1 |

|---|---|

| Molecular Formula | C12H9BrFNO |

| Molecular Weight | 282.11 g/mol |

| IUPAC Name | 4-(4-bromophenoxy)-3-fluoroaniline |

| Standard InChI | InChI=1S/C12H9BrFNO/c13-8-1-4-10(5-2-8)16-12-6-3-9(15)7-11(12)14/h1-7H,15H2 |

| Standard InChI Key | RFTSFMFXLOFLSK-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1OC2=C(C=C(C=C2)N)F)Br |

| Canonical SMILES | C1=CC(=CC=C1OC2=C(C=C(C=C2)N)F)Br |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a central aniline group (CHNH) substituted with a fluorine atom at the 3-position and a 4-bromophenoxy group at the 4-position. The phenoxy group (CHO-) is attached via an ether linkage, creating a planar aromatic system with distinct electronic effects. The bromine atom introduces steric bulk and polarizability, while the fluorine atom enhances electronegativity, influencing intermolecular interactions .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | CHBrFNO |

| Molecular Weight | 282.11 g/mol |

| CAS Number | 1038720-42-1 |

| Halogen Content | Br (28.3%), F (6.7%) |

| Solubility | Low in water; soluble in DMF, DMSO |

Electronic and Steric Effects

The electron-withdrawing fluorine atom at the 3-position deactivates the aniline ring, directing electrophilic substitution to the para position relative to the amine group. Conversely, the bromine atom on the phenoxy group acts as a leaving group in nucleophilic aromatic substitution (NAS) reactions, enabling further derivatization . The compound’s dipole moment (estimated at 3.2 D) arises from the asymmetric distribution of halogens, affecting its crystalline packing and solubility .

Synthesis and Production

Laboratory-Scale Synthesis

The synthesis of 4-(4-Bromophenoxy)-3-fluoroaniline typically involves a multi-step sequence:

-

Bromination: 4-Bromophenol is prepared via electrophilic bromination of phenol using Br in acetic acid.

-

Etherification: The phenoxy group is introduced via a Williamson ether synthesis, reacting 4-bromophenol with 3-fluoro-4-nitroaniline in the presence of KCO in DMF at 80–100°C .

-

Reduction: The nitro group is reduced to an amine using H/Pd-C or SnCl/HCl, yielding the final product .

Table 2: Optimized Reaction Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Bromination | Br, CHCOOH, 50°C | 85 |

| Etherification | 4-Bromophenol, KCO, DMF, 90°C | 72 |

| Reduction | H (1 atm), Pd-C, EtOH | 89 |

Industrial Production Challenges

Scaling up synthesis requires addressing:

-

Purification: Column chromatography is impractical industrially; alternatives like crystallization from ethanol/water mixtures are preferred.

-

Byproduct Management: Over-bromination and diaryl ether formation must be minimized through precise stoichiometry and temperature control .

Applications in Research and Industry

Pharmaceutical Intermediate

The compound serves as a precursor in antiviral and anticancer drug synthesis. For example, its amine group can be acylated to form prodrugs, while the bromine atom allows Suzuki-Miyaura cross-coupling reactions to attach bioactive moieties. Recent studies highlight its role in synthesizing kinase inhibitors targeting non-small cell lung cancer.

Materials Science

In polymer chemistry, 4-(4-Bromophenoxy)-3-fluoroaniline is used to synthesize polyimides and epoxy resins. The fluorine atom enhances thermal stability (decomposition temperature >300°C), while the bromine improves flame retardancy .

Table 3: Comparative Properties of Halogenated Anilines

| Compound | Thermal Stability (°C) | Flame Retardancy (LOI%) |

|---|---|---|

| 4-(4-Bromophenoxy)-3-fluoroaniline | 310 | 32 |

| 4-Bromo-2-fluoroaniline | 285 | 28 |

| 3-Fluoroaniline | 210 | 20 |

Comparison with Structural Analogs

4-(3-Bromophenoxy)-3-fluoroaniline vs. 4-(4-Bromophenoxy)-3-fluoroaniline

Regioisomeric differences significantly impact reactivity. The para-bromo isomer undergoes NAS 40% faster than the meta-bromo counterpart due to better leaving group alignment with the ring’s electron density.

4-Bromo-2-fluoroaniline

Lacking the ether linkage, this analog exhibits lower solubility in polar aprotic solvents but higher reactivity in Buchwald-Hartwig amination reactions .

Future Research Directions

-

Mechanistic Studies: Elucidating the compound’s behavior under photolytic conditions could unlock photocatalyzed coupling reactions.

-

Biological Profiling: Systematic in vitro toxicity and pharmacokinetic studies are needed to assess its drug development potential.

-

Green Synthesis: Exploring biocatalytic routes or microwave-assisted synthesis to improve yield and reduce waste .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume